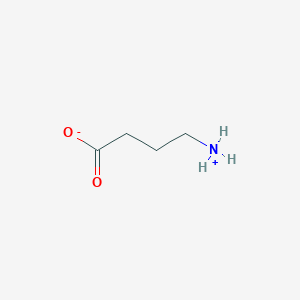

4-aminobutyric acid

説明

特性

IUPAC Name |

4-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53504-43-1, Array | |

| Record name | Butanoic acid, 4-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53504-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-aminobutyric acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6035106 | |

| Record name | 4-Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White, powdery solid; Savoury, meat-like aroma | |

| Record name | gamma-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Aminobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol) | |

| Record name | SID8139983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | gamma-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Aminobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

56-12-2 | |

| Record name | γ-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-aminobutyric acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Aminobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gamma-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ACZ6IPC6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | gamma-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Historical Perspective on the Discovery of GABA Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The identification of gamma-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS) was not a singular event, but rather a gradual convergence of biochemical and neurophysiological research over several decades. This whitepaper provides a detailed historical account of this discovery, focusing on the key experiments, methodologies, and conceptual shifts that cemented GABA's role in neuroscience.

The Initial Discovery of GABA in the Brain (1950)

In 1950, the story of GABA began with its independent discovery by two research groups. Eugene Roberts and Sam Frankel, at the Washington University School of Medicine, were studying the free amino acid content of various tissues using paper chromatography.[1][2] They observed a ninhydrin-reactive spot in brain extracts that was present in uniquely large quantities compared to other tissues.[3] Through meticulous biochemical analysis, they identified this compound as γ-aminobutyric acid.[4][5] Concurrently, Jorge Awapara at the M.D. Anderson Cancer Center also reported the presence of this previously unknown amino acid in brain extracts.[6]

Initially, the significance of this discovery was unclear, and GABA was thought to have a purely metabolic function.[6] The initial response from the broader scientific community was muted, with few follow-up studies in the subsequent years.[4][[“]]

The method employed by Roberts and Frankel was crucial for the initial detection of GABA. While the original papers provide a summary, the protocol can be reconstructed as follows:

-

Tissue Extraction: Fresh mammalian brain tissue was homogenized in 80% ethanol (B145695) to precipitate proteins and extract free amino acids and other small molecules. The mixture was then centrifuged, and the supernatant was collected.

-

Chromatography: The protein-free extract was spotted onto large sheets of filter paper (e.g., Whatman No. 1).

-

Solvent Systems: The chromatograms were developed using two-dimensional chromatography with different solvent systems to achieve separation of the amino acids. Commonly used systems at the time included phenol-water for the first dimension and lutidine-collidine for the second.

-

Visualization: After drying, the paper was sprayed with a solution of ninhydrin, a chemical that reacts with primary amines to produce a characteristic purple color (Ruhemann's purple).

-

Identification: The position of the unknown spot was compared with the positions of known amino acid standards run under identical conditions. Roberts and Frankel noted a prominent spot that did not correspond to any of the common protein-forming amino acids.[4] They were able to cut out the paper strips containing the unknown compound, extract it, and run it against reference standards in different solvent systems to confirm its identity as GABA.[8] A confirmatory technique, the isotope derivative method, was also used by their colleague Sidney Udenfriend.[5]

"Factor I" and the Search for an Inhibitory Substance

While biochemists were identifying GABA, neurophysiologists were on a parallel track, searching for the chemical basis of synaptic inhibition. In the early 1950s, Ernst Florey and his colleagues were studying inhibitory mechanisms in crustaceans.[9] They prepared extracts from mammalian brains and found that they contained a substance that could inhibit neuronal activity. They named this unidentified substance "Factor I".[6][10]

The crayfish stretch receptor organ emerged as a key biological assay system for this research.[9][11] This preparation was exceptionally sensitive to inhibitory substances, providing a reliable method to test the activity of various brain extracts and purified compounds.

The crayfish stretch receptor preparation was instrumental in linking GABA to a physiological function.[9][12]

-

Dissection: A crayfish is dissected to expose the abdominal stretch receptor organs, which consist of a sensory neuron whose dendrites are embedded in a specialized muscle fiber.[13]

-

Recording Setup: The axon of the sensory neuron is isolated and placed on recording electrodes to monitor action potential firing. A setup is arranged to apply a controlled mechanical stretch to the receptor muscle, which causes the neuron to fire.

-

Application of Substances: Test substances (such as brain extracts or pure chemical compounds) are applied to the bathing solution surrounding the preparation.

-

Measurement of Inhibition: An inhibitory substance is identified by its ability to reduce or completely abolish the firing of action potentials induced by the mechanical stretch. The degree of inhibition can be quantified by measuring the change in firing frequency.

The Unification: Factor I is Identified as GABA (1957)

The critical breakthrough came in 1957 when researchers, including Alva Bazemore, K. A. C. Elliott, and Ernst Florey, demonstrated that the potent inhibitory activity of purified Factor I was, in fact, due to GABA.[3][14] They applied purified GABA to the crayfish stretch receptor and found that it mimicked the inhibitory effects of Factor I perfectly.[4][8] This finding provided the first strong evidence that GABA had a significant physiological role in the nervous system, specifically as an inhibitory substance.[[“]]

However, the acceptance of GABA as a bona fide neurotransmitter in the mammalian CNS was not immediate. Some researchers argued that its effects were a general depressant action rather than specific synaptic transmission.[9] One key point of contention was that the effects of applied GABA were not blocked by strychnine, a known antagonist of postsynaptic inhibition in the spinal cord (which was later found to be glycine-mediated inhibition).[9]

Fulfilling the Criteria for a Neurotransmitter

Over the next decade, a wealth of evidence accumulated that satisfied the rigorous criteria for classifying a substance as a neurotransmitter. This solidified GABA's role as the primary inhibitory transmitter in the brain.

| Criterion for Neurotransmitter Status | Key Experimental Evidence for GABA | Approximate Timeframe |

| Presence in Presynaptic Terminal | High concentrations of GABA and its synthesizing enzyme, glutamic acid decarboxylase (GAD), were found in presynaptic nerve terminals. | Early to Mid 1960s |

| Synthesis in Presynaptic Neuron | Roberts and Frankel had already shown in 1950 that brain tissue could synthesize GABA from glutamic acid.[4][8] Later studies localized GAD within neurons. | 1950, refined in 1960s |

| Release Upon Stimulation | Calcium-dependent release of GABA from stimulated inhibitory nerves was demonstrated, notably in crustacean preparations by Otsuka and colleagues.[6] | Mid 1960s |

| Postsynaptic Action Mimicry | Application of GABA to postsynaptic neurons (e.g., via microiontophoresis) was shown to mimic the inhibitory postsynaptic potential (IPSP) produced by stimulating inhibitory nerves.[6] This action was shown to be due to a selective increase in chloride ion conductance.[6] | Mid to Late 1960s |

| Mechanism for Inactivation | The discovery of potent and specific uptake mechanisms for GABA into both neurons and glial cells provided the necessary mechanism for terminating its synaptic action.[9] | Late 1960s |

The GABAergic Synapse and Beyond

By the late 1960s and early 1970s, GABA's role as a major inhibitory neurotransmitter was firmly established.[9] Subsequent research focused on elucidating the molecular details of GABAergic transmission, including the characterization of its receptors (GABA-A and GABA-B) and the development of pharmacological agents that target the GABA system. These discoveries have been foundational for developing treatments for anxiety, epilepsy, and sleep disorders.[9]

// Nodes Presynaptic [label="Presynaptic\nTerminal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; GAD [label="GAD", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GABA_Vesicle [label="GABA in\nVesicle", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Postsynaptic [label="Postsynaptic\nNeuron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor\n(Ion Channel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_ion [label="Cl-", shape=plaintext, fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization\n(Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glutamate -> GAD [label="synthesis"]; GAD -> GABA_Vesicle [label="packaging"]; Presynaptic -> GABA_A_Receptor [label="GABA Release\n(Action Potential)"]; GABA_A_Receptor -> Cl_ion [label="opens"]; Cl_ion -> Postsynaptic [label="influx"]; Postsynaptic -> Hyperpolarization [label="leads to"];

// Positioning {rank=same; Presynaptic; Postsynaptic;} GAD -> GABA_Vesicle [style=invis]; } dot Caption: Simplified GABA-A receptor signaling pathway.

The journey from an unidentified spot on a paper chromatogram to a fundamental pillar of modern neuroscience illustrates the power of interdisciplinary research, combining biochemical identification with rigorous physiological testing to unravel the complexities of the brain.

References

- 1. Eugene Roberts (neuroscientist) - Wikipedia [en.wikipedia.org]

- 2. sfn.org [sfn.org]

- 3. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]

- 4. JBC: The discovery of GABA in the brain [asbmb.org]

- 5. Gamma-aminobutyric acid/history - Scholarpedia [scholarpedia.org]

- 6. contents.kocw.or.kr [contents.kocw.or.kr]

- 7. consensus.app [consensus.app]

- 8. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factor I--inhibitory factor from brain; assay; conditions in brain; simulating and antagonizing substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. courses.cit.cornell.edu [courses.cit.cornell.edu]

- 12. funjournal.org [funjournal.org]

- 13. web.as.uky.edu [web.as.uky.edu]

- 14. Factor I and gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Aminobutyric Acid (GABA) in Early Brain Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mature mammalian central nervous system, plays a strikingly different and multifaceted role during early brain development. In the embryonic and early postnatal brain, GABA acts as a potent trophic factor, guiding a multitude of developmental processes ranging from neurogenesis to the formation of nascent neural circuits. This paradoxical excitatory action of GABA in immature neurons is fundamental to the proper wiring of the brain. This technical guide provides an in-depth exploration of the mechanisms underlying GABA's developmental functions, presents quantitative data on key parameters, details experimental methodologies, and visualizes the core signaling pathways involved.

The Excitatory-to-Inhibitory Switch of GABAergic Signaling

In immature neurons, the activation of GABA-A receptors leads to membrane depolarization, a phenomenon that is crucial for its trophic effects.[1] This is in stark contrast to the hyperpolarizing, inhibitory action of GABA in mature neurons. The direction of the GABAergic response is determined by the intracellular chloride concentration ([Cl⁻]i), which is regulated by the differential expression of two key cation-chloride cotransporters:

-

NKCC1 (Na⁺-K⁺-2Cl⁻ Cotransporter 1): This transporter is highly expressed in immature neurons and actively pumps Cl⁻ into the cell, resulting in a high [Cl⁻]i.[2]

-

KCC2 (K⁺-Cl⁻ Cotransporter 2): The expression of this transporter increases during neuronal maturation and actively extrudes Cl⁻ from the cell, leading to a low [Cl⁻]i.[3]

This developmental shift in transporter expression leads to a change in the GABA-A reversal potential (EGABA), the membrane potential at which the net flow of ions through the GABA-A receptor is zero. In immature neurons, EGABA is more depolarized than the resting membrane potential, resulting in an excitatory GABAergic response. As neurons mature, EGABA becomes more hyperpolarized, leading to the characteristic inhibitory action of GABA.

Quantitative Data: Developmental Shift in GABA-A Reversal Potential (EGABA)

| Brain Region | Developmental Stage | EGABA (mV) | Reference |

| Rat Neocortex | Embryonic Day 19 (E19) | ~ -40 | [3] |

| Rat Hippocampus (CA1) | Postnatal Day 2-5 (P2-P5) | ~ -50 | [4] |

| Rat Hippocampus (CA3) | Postnatal Day 0-3 (P0-P3) | ~ -45 | [5] |

| Mouse RMS Neuroblasts | Postnatal | -29.8 ± 1.7 | [6] |

| Mature Neurons (General) | Adult | ~ -70 | [4] |

Trophic Functions of GABA in Neurodevelopment

The depolarizing action of GABA in the developing brain is not merely a transient curiosity but a critical driver of numerous neurodevelopmental processes.

Neuronal Proliferation and Differentiation

GABAergic signaling modulates the proliferation of neural stem and progenitor cells. In some progenitor populations, GABA-induced depolarization can lead to an increase in intracellular calcium ([Ca²⁺]i), which can influence the cell cycle and differentiation fate.[7] Both GABA-A and GABA-B receptors have been implicated in these processes.[8]

Neuronal Migration

GABA acts as a chemoattractant for migrating neurons, guiding them to their correct positions within the developing brain. This process is dependent on both ionotropic GABA-A and metabotropic GABA-B receptor activation.[9] Inhibition of NKCC1, and thus the depolarizing action of GABA, has been shown to impair neuronal migration.[6]

Neurite Outgrowth and Synaptogenesis

GABAergic signaling plays a crucial role in the morphological maturation of neurons, including the growth of axons and dendrites.[10] The GABA-induced depolarization and subsequent calcium influx activate downstream signaling pathways that regulate cytoskeletal dynamics and gene expression necessary for neurite extension and branching. Furthermore, this early excitatory GABAergic activity is essential for the formation and maturation of both inhibitory and excitatory synapses.[11]

Quantitative Data: Impact of GABAergic Manipulation on Synapse Density

| Brain Region | Manipulation | Developmental Stage | Effect on Synapse Density | Reference |

| Mouse Hippocampus (CA1) | Gabazine (GABA-A antagonist) | Organotypic culture | Increase in spine density (Ctrl: 0.35 ± 0.01, GBZ: 0.49 ± 0.03) | [11] |

| Mouse Somatosensory Cortex | Normal Development | P0-2 vs. P6-8 | Increase from 905.7 ± 126.2 mm⁻² to 3,555.5 ± 212.4 mm⁻² | [12] |

| Mouse Cerebellum | TrkB Knockout (BDNF receptor) | Postnatal | Reduction in GABAergic synapse density | [13] |

| Mouse Hippocampus (CA1) | NLGN2 Knockout (adhesion molecule) | Postnatal | Reduction in GABAergic synaptic transmission | [13] |

Signaling Pathways in GABA-Mediated Neurodevelopment

The trophic effects of GABA are mediated by intricate signaling cascades that are initiated by the activation of its receptors.

GABA-A Receptor Signaling and Calcium-Dependent Pathways

The depolarizing efflux of Cl⁻ through GABA-A receptors in immature neurons leads to the activation of L-type voltage-gated calcium channels (VGCCs), resulting in a transient increase in intracellular calcium.[5] This calcium signal acts as a second messenger, activating a number of downstream effectors, including:

-

Calmodulin-dependent kinases (CaMKs): CaMKII and CaMKIV are activated by Ca²⁺/calmodulin and can phosphorylate a variety of substrates to influence neuronal development.[1]

-

cAMP response element-binding protein (CREB): This transcription factor is a key regulator of gene expression in response to neuronal activity. Phosphorylation of CREB by kinases such as CaMKIV leads to the transcription of genes involved in neuronal survival, differentiation, and plasticity.[7][14]

GABA-B Receptor Signaling

Metabotropic GABA-B receptors, which are G-protein coupled receptors, also contribute to the developmental actions of GABA. Their activation can lead to the modulation of adenylyl cyclase and the activation of downstream signaling pathways, including the cAMP-PKA-CREB pathway, which has been shown to promote the proliferation of neural stem cells.[15] Furthermore, GABA-B receptor activation can trigger the release of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[9]

Experimental Protocols for Studying GABA in Early Brain Development

A variety of experimental techniques are employed to investigate the multifaceted roles of GABA in the developing brain.

Electrophysiology: Gramicidin (B1672133) Perforated-Patch Clamp Recording

This technique is essential for accurately measuring the EGABA in developing neurons without disturbing the intracellular chloride concentration.

Objective: To record GABA-A receptor-mediated currents and determine the GABA-A reversal potential in immature neurons in acute brain slices.

Materials:

-

Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid [aCSF] with low Ca²⁺ and high Mg²⁺)

-

Recording aCSF (oxygenated)

-

Internal solution containing gramicidin (e.g., 50-100 µg/mL)

-

Patch pipettes (3-6 MΩ)

-

Electrophysiology rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Prepare acute brain slices (200-300 µm thick) from embryonic or early postnatal rodents.

-

Allow slices to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Back-fill a patch pipette with the gramicidin-containing internal solution.

-

Approach a neuron under visual guidance (e.g., DIC microscopy) and form a giga-ohm seal.

-

Monitor the access resistance as gramicidin pores incorporate into the membrane patch. The recording can begin when the access resistance stabilizes (typically 20-80 MΩ).

-

Apply GABA or a GABA-A receptor agonist (e.g., muscimol) via a puff pipette or bath application.

-

Record GABA-evoked currents at different holding potentials to determine the reversal potential.

Calcium Imaging

This technique allows for the visualization of GABA-induced calcium transients in developing neurons.

Objective: To measure changes in intracellular calcium concentration in response to GABA-A receptor activation.

Materials:

-

Acute brain slices or cultured neurons

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Fluorescence microscope with a sensitive camera

-

Image acquisition and analysis software

Procedure:

-

Load the tissue or cells with the calcium indicator dye.

-

Place the preparation on the microscope stage and perfuse with aCSF.

-

Acquire a baseline fluorescence signal.

-

Apply GABA or a GABA-A receptor agonist.

-

Record the changes in fluorescence intensity over time.

-

Analyze the data to quantify the change in intracellular calcium concentration.

Immunohistochemistry for GAD67

This technique is used to identify GABAergic neurons by detecting the GABA-synthesizing enzyme, GAD67.

Objective: To visualize the distribution of GABAergic neurons in developing brain tissue.

Materials:

-

Fixed brain tissue (e.g., 4% paraformaldehyde)

-

Cryostat or vibratome for sectioning

-

Primary antibody against GAD67 (e.g., mouse anti-GAD67)

-

Fluorescently labeled secondary antibody (e.g., anti-mouse IgG)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Mounting medium

Procedure:

-

Perfuse the animal and post-fix the brain in 4% PFA.

-

Section the brain using a cryostat or vibratome.

-

Permeabilize the sections and block non-specific antibody binding.

-

Incubate the sections with the primary anti-GAD67 antibody (e.g., overnight at 4°C).

-

Wash the sections and incubate with the fluorescently labeled secondary antibody.

-

Mount the sections on slides and visualize using a fluorescence microscope.

Knockout Mouse Models

Genetically modified mice are invaluable tools for studying the function of specific components of the GABAergic system.

-

GAD67-GFP Knock-in Mice: These mice express Green Fluorescent Protein (GFP) under the control of the GAD67 promoter, allowing for the direct visualization of GABAergic neurons.

-

NKCC1 Knockout Mice: These mice lack the NKCC1 transporter, resulting in a more hyperpolarized EGABA in immature neurons. They are used to study the consequences of a loss of GABAergic depolarization.[2]

-

GABA-B1 Receptor Knockout Mice: These mice lack the essential subunit of the GABA-B receptor and are used to investigate the role of this receptor in neurodevelopment.[8]

Conclusion

The role of GABA in early brain development is far from the simple inhibitory function it serves in the adult brain. Its excitatory and trophic actions are indispensable for the precise orchestration of neuronal proliferation, migration, and the formation of functional synaptic connections. A thorough understanding of the molecular and cellular mechanisms underlying these developmental processes is crucial for researchers in neuroscience and for professionals in drug development, as disruptions in early GABAergic signaling have been implicated in a range of neurodevelopmental disorders. The experimental approaches detailed in this guide provide a framework for the continued investigation of this fascinating and critically important aspect of brain development.

References

- 1. Calmodulin-Kinases: Modulators of Neuronal Development and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of GABA(A) receptors in fetal, neonatal and adult ovine brain: region and age related changes and the effects of allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and regulation of chloride homeostasis in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perforated patch electrophysiology recordings [protocols.io]

- 5. Developmental profile and mechanisms of GABA-induced calcium signaling in hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium regulation of neuronal gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of adult neurogenesis by GABAergic transmission: signaling beyond GABAA-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA suppresses neurogenesis in the adult hippocampus through GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Emerging neurotrophic role of GABAB receptors in neuronal circuit development [frontiersin.org]

- 10. Frontiers | GABAergic control of neurite outgrowth and remodeling during development and adult neurogenesis: general rules and differences in diverse systems [frontiersin.org]

- 11. Frontiers | Depolarizing GABA Transmission Restrains Activity-Dependent Glutamatergic Synapse Formation in the Developing Hippocampal Circuit [frontiersin.org]

- 12. GABAergic integration of transient and persistent neurons in the developing mouse somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Consequences of Calcium-Dependent Synapse-to-Nucleus Communication: Focus on Transcription-Dependent Metabolic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Functional Diversity of GABA-A Receptor Subtypes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamma-aminobutyric acid type A (GABA-A) receptors are the principal mediators of fast inhibitory neurotransmission in the mammalian central nervous system (CNS).[1][2] These ligand-gated ion channels play a crucial role in regulating neuronal excitability, and their dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[3] The vast heterogeneity of GABA-A receptors, arising from the assembly of different subunit combinations, gives rise to a diverse array of receptor subtypes with distinct physiological and pharmacological properties. This guide provides an in-depth technical overview of the molecular structure, function, and pharmacology of GABA-A receptor subtypes, with a focus on quantitative data and detailed experimental methodologies to support researchers and drug development professionals in this field.

Molecular Structure of GABA-A Receptors

GABA-A receptors are pentameric transmembrane protein complexes, assembled from a selection of 19 different subunits: α (1-6), β (1-3), γ (1-3), δ, ε, θ, π, and ρ (1-3).[1][4] Each subunit consists of a large extracellular N-terminal domain, four transmembrane domains (TM1-4), and a large intracellular loop between TM3 and TM4, which is a site for post-translational modifications.[1] The five subunits are arranged pseudosymmetrically around a central chloride-permeable pore.[2]

The most common stoichiometry for synaptic GABA-A receptors is two α subunits, two β subunits, and one γ subunit (2α2β1γ).[1][5][6][7] The specific arrangement in the pentamer is typically γ-β-α-β-α in a counter-clockwise manner when viewed from the synaptic cleft.[4] This subunit composition is critical as it dictates the receptor's biophysical properties, pharmacology, and subcellular localization.[8]

The primary neurotransmitter binding sites for GABA are located at the interface between the β+ and α- subunits in the extracellular domain.[9] The binding of two GABA molecules induces a conformational change that opens the ion channel. Additionally, a crucial allosteric modulatory site, the benzodiazepine (B76468) (BZD) binding site, is located at the interface between the α+ and γ- subunits.[9][10] The presence of different α and γ subunit isoforms is the primary determinant of the diverse BZD pharmacology observed across different GABA-A receptor subtypes.

GABA-A Receptor Subtypes and Their Distribution

The combinatorial assembly of the 19 known subunits can theoretically generate a vast number of distinct GABA-A receptor subtypes. However, only a subset of these combinations are prominently expressed in the CNS. The α1β2γ2 subtype is the most abundant, constituting about 60% of all GABA-A receptors in the brain.[11] The distribution of these subtypes is highly specific across different brain regions and even within subcellular compartments of a single neuron.

-

Synaptic Receptors: Primarily composed of α1-3, β, and γ2 subunits, these receptors are clustered at postsynaptic densities and are responsible for mediating rapid, transient phasic inhibition in response to synaptic GABA release.[1]

-

Extrasynaptic Receptors: Often containing α4, α5, α6, and δ subunits, these receptors are located outside of the synapse and are activated by ambient, low concentrations of GABA. They mediate a persistent tonic inhibition that regulates the overall excitability of neurons.[1]

The differential localization and function of these receptor subtypes provide a basis for the development of subtype-selective drugs with more targeted therapeutic effects.

Functional Properties of GABA-A Receptor Subtypes

The subunit composition of GABA-A receptors profoundly influences their biophysical and pharmacological properties. Key functional parameters that vary between subtypes include ion channel conductance, gating kinetics, and ligand affinity.

Data Presentation: Biophysical and Pharmacological Properties

The following tables summarize key quantitative data for different GABA-A receptor subtypes.

Table 1: Ion Channel Conductance of Select GABA-A Receptor Subtypes

| Receptor Subtype | Main Conductance State (pS) | Other Conductance States (pS) | Reference(s) |

| γ2+/+ (presumed αβγ2) | 28 - 30 | 18, 12 | [12] |

| γ2-/- (presumed αβ) | 12 | 24 | [12] |

| α1β1γ2S | 24 | - | [13] |

Table 2: Gating Kinetics of Select GABA-A Receptor Subtypes

| Receptor Subtype | Parameter | Value | Conditions | Reference(s) |

| α1β1γ2S | Open Time (τ) - Longest | 8.5 ms (B15284909) | 5 mM GABA | [13] |

| Open Time (τ) - Briefest | 0.4 ms | 5 mM GABA | [13] | |

| GABA Binding Rate (k_on) | 3 µM⁻¹s⁻¹ | 50-1000 µM GABA | [13] | |

| GABA Unbinding Rate (k_off) | 272 s⁻¹ | 50-1000 µM GABA | [13] | |

| GABA Dissociation Constant (KD) | 91 µM | 50-1000 µM GABA | [13] | |

| α1β2γ2L | Open Times (GABA) | 0.11 ms (21%), 2.8 ms (75%), 8 ms (4%) | 5 µM GABA | [14] |

| Closed Times (GABA) | 0.14 ms (64%), 1 ms (13%), 12 ms (22%) | 5 µM GABA | [14] | |

| Open Times (GABA + Allopregnanolone) | 0.39 ms (32%), 2.8 ms (32%), 12 ms (35%) | 5 µM GABA + 1 µM Allopregnanolone | [14] | |

| Closed Times (GABA + Allopregnanolone) | 0.12 ms (83%), 1 ms (14%), 10 ms (3%) | 5 µM GABA + 1 µM Allopregnanolone | [14] | |

| α1β3γ2 | Activation Time | Fastest among α subtypes | Saturating GABA | [15] |

| α3β3γ2 | Activation Time | Slowest among α subtypes (3x slower than α1) | Saturating GABA | [15] |

Table 3: Ligand Binding Affinities (Ki, IC50, EC50) for Select Ligands at Various GABA-A Receptor Subtypes

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference(s) |

| α1β1 | Muscimol | K_D | 24 | [16] |

| GABA | K_i | 98 | [16] | |

| GABA | IC50 | 507 | [16] | |

| α1β2γ2 | Diazepam | EC50 | 420 | [17] |

| HZ166 (α2/α3/α5 selective) | EC50 | 1560 | [17] | |

| CW-04-020 | EC50 | 230 | [17] | |

| iCell Neurons (mixed subtypes) | GABA | EC50 | 430 | [17] |

| HEK293 (GABA-A overexpressed) | Bicuculline | IC50 | 3300 | [18] |

| Picrotoxin | IC50 | 2200 | [18] |

Signaling Pathways and Receptor Trafficking

The function of GABA-A receptors is tightly regulated by complex signaling pathways that control their synthesis, assembly, trafficking to and from the cell surface, and synaptic localization.

GABA-A Receptor Trafficking Pathway

GABA-A receptors are synthesized and assembled in the endoplasmic reticulum (ER) and traffic through the Golgi apparatus for maturation before being inserted into the plasma membrane.[19] Several accessory proteins, such as GABARAP, NSF, and BIG2, play crucial roles in the transport and localization of these receptors.[20] The number of receptors at the cell surface is dynamically regulated through endocytosis, recycling, and degradation.[9][19] Clathrin-mediated endocytosis, involving the adaptor protein AP2, is a major mechanism for the internalization of synaptic GABA-A receptors.[20]

Caption: GABA-A Receptor Trafficking Pathway.

GABAergic Signaling at the Synapse

At an inhibitory synapse, the arrival of an action potential at the presynaptic terminal triggers the release of GABA into the synaptic cleft. GABA then binds to postsynaptic GABA-A receptors, leading to the opening of the chloride channel and an influx of Cl- ions. This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

Caption: GABAergic Synaptic Transmission.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study GABA-A receptors.

Expression and Purification of Recombinant GABA-A Receptors

Objective: To produce sufficient quantities of functional GABA-A receptors for structural and biochemical studies.

Methodology Overview:

-

Construct Design: Generate cDNA constructs for the desired GABA-A receptor subunits. For purification purposes, affinity tags (e.g., His-tag, Strep-tag) are often added to one of the subunits. Truncations of the large intracellular loop between TM3 and TM4 can sometimes improve expression and stability without compromising function.[21]

-

Expression System:

-

Xenopus oocytes: A robust system for functional expression and initial screening of receptor constructs.[21]

-

Mammalian cell lines (e.g., HEK293): Used for stable or transient expression to produce larger quantities of protein. Baculovirus transduction can be employed to enhance expression levels.[21]

-

-

Cell Culture and Transfection/Transduction: Culture the chosen cells and introduce the GABA-A receptor subunit cDNAs using appropriate methods (e.g., microinjection for oocytes, lipid-based transfection or viral transduction for mammalian cells).

-

Membrane Preparation: Harvest the cells and isolate the membrane fraction, where the receptors are embedded, through differential centrifugation.

-

Solubilization: Use detergents (e.g., dodecyl maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG)) to extract the receptors from the lipid membrane.

-

Affinity Chromatography: Purify the solubilized receptors using the engineered affinity tag. For example, use a nickel-charged resin for His-tagged proteins.

-

Size-Exclusion Chromatography (SEC): Further purify the receptors and separate properly assembled pentamers from aggregates and smaller complexes. Fluorescence-detection SEC (FSEC) can be used if a fluorescent protein is fused to one of the subunits to monitor the purification process.[21]

-

Quality Control: Assess the purity and integrity of the purified receptors using SDS-PAGE and confirm their functionality through ligand binding assays (e.g., using radiolabeled muscimol).[16]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ion channel function of GABA-A receptors in response to GABA and modulatory compounds.

Methodology Overview:

-

Cell Preparation: Culture cells expressing the GABA-A receptor subtype of interest on glass coverslips.

-

Recording Setup: Place the coverslip in a recording chamber on the stage of a microscope and perfuse with an external recording solution.

-

Pipette Fabrication: Pull microelectrodes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should typically be 3-7 MΩ.

-

Pipette Filling: Fill the micropipette with an internal solution that mimics the intracellular ionic composition and contains a chloride salt.

-

Seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) using a patch-clamp amplifier.

-

Drug Application: Apply GABA and other test compounds to the cell via the perfusion system.

-

Data Acquisition and Analysis: Record the resulting chloride currents flowing through the GABA-A receptors. Analyze parameters such as current amplitude, activation and deactivation kinetics, and desensitization.

Immunocytochemistry for Subunit Localization

Objective: To visualize the subcellular distribution of specific GABA-A receptor subunits in cultured neurons or brain tissue sections.

Methodology Overview:

-

Fixation: Fix the cells or tissue with paraformaldehyde to preserve cellular structures. For brain tissue, brief immersion fixation followed by microwave irradiation in citrate (B86180) buffer can enhance antigen retrieval.[22]

-

Permeabilization: Treat the samples with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular epitopes.

-

Blocking: Incubate with a blocking solution (e.g., normal goat serum in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the samples with a primary antibody that specifically recognizes the GABA-A receptor subunit of interest.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with a fluorescent dye like DAPI and mount the coverslip or tissue section on a microscope slide.

-

Imaging: Visualize the distribution of the fluorescent signal using a fluorescence or confocal microscope.

Experimental Workflow for Characterizing a Novel GABA-A Receptor Modulator

Caption: Workflow for Novel GABA-A Modulator Characterization.

Conclusion and Future Directions

The study of GABA-A receptor subtypes continues to be a vibrant and critical area of neuroscience research. The detailed understanding of their molecular structure and function has paved the way for the development of more selective and effective therapeutics. Future research will likely focus on elucidating the structures of more native receptor subtypes in their cellular environment using techniques like cryo-electron microscopy, further unraveling the complexities of their regulation by associated proteins and post-translational modifications, and leveraging this knowledge to design novel drugs with improved therapeutic profiles and fewer side effects. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to contribute to these exciting advancements.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. GABA Type A Receptor Trafficking and the Architecture of Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Stoichiometry and assembly of a recombinant GABAA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Allosteric ligands and their binding sites define γ-aminobutyric acid (GABA) type A receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Single-channel properties of neuronal GABAA receptors from mice lacking the γ2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modes and models of GABAA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and Structural Determinants for GABA-A Receptor Potentiation by Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sophion.com [sophion.com]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

- 20. GABAA receptor trafficking and its role in the dynamic modulation of neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Expression and purification of a functional heteromeric GABAA receptor for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A highly sensitive immunofluorescence procedure for analyzing the subcellular distribution of GABAA receptor subunits in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Roles of GABA: A Technical Guide to its Non-Canonical Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the adult central nervous system (CNS), is increasingly recognized for its diverse signaling roles outside of traditional synaptic transmission.[1][2][3][4][5] Emerging evidence highlights GABA's involvement in a wide array of physiological and pathological processes in peripheral tissues, including immune modulation, cancer progression, and endocrine regulation. These "non-canonical" functions are mediated through both ionotropic GABA-A and metabotropic GABA-B receptors expressed on non-neuronal cells. This technical guide provides an in-depth exploration of these novel roles, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and therapeutic development in this burgeoning field.

I. Non-Canonical Functions of GABA: A Quantitative Overview

The effects of GABA in non-neuronal contexts are often concentration-dependent and cell-type specific. The following tables summarize key quantitative findings from exploratory studies on the non-canonical functions of GABA.

Table 1: Effects of GABA on Immune Cell Function

| Cell Type | GABA Concentration | Effect | Quantitative Measurement | Reference |

| Human PBMCs (from Type 1 Diabetes patients) | 100 nM | Inhibition of cytokine release | Inhibition of 47 cytokines | [6] |

| Human PBMCs (from non-diabetic individuals) | 100 nM | Inhibition of cytokine release | Inhibition of 16 cytokines | [6] |

| Human CD4+ T cells (responder group) | 100 nM, 500 nM | Decreased proliferation and cytokine secretion | Dose-dependent inhibition of 37 cytokines | [1][6] |

| Human Lymphocytes | 100 µM | Increased expression of GAT-2 and BGT-1 transporters | 75% and 100% of samples showed increased expression, respectively |

Table 2: Effects of GABA on Cancer Cell Proliferation and Migration

| Cancer Cell Line | GABA Concentration | Effect | Quantitative Measurement | Reference |

| Human Hepatocellular Carcinoma (SK-Hep1) | 1 µM, 10 µM | Inhibition of migration and invasion | Statistically significant reduction in migrated/invaded cells | [7] |

| Human Breast Cancer (MDA-MB-231) | Not specified | Upregulation of β-catenin, suppression of EMT | Downregulation of vimentin (B1176767) expression | [8] |

| Human Lung Cancer (H520) & Colon Cancer (HT29) | 10 µM, 100 µM | Rescued proliferation after GAD1 knockdown | Restoration of cell numbers to control levels | [6][9] |

| Human Gastric Cancer (KATO III) | Not specified | Proliferation | Upregulation of MAP kinase and cyclin D1 expression | [6] |

Table 3: GABAergic Signaling in Pancreatic Islets

| Species | Condition | Effect of GABA Receptor Antagonism | Quantitative Measurement | Reference |

| Human | Normoglycemic & Type 2 Diabetic | GABA-A antagonist (SR95531) increased glucagon (B607659) release | Statistically significant increase in glucagon secretion at 1 and 16.7 mmol/l glucose | [10] |

| Human | Normoglycemic & Type 2 Diabetic | GABA-B antagonist (CPG55845) increased insulin (B600854) release | Statistically significant increase in insulin secretion at 16.7 mmol/l glucose | [10] |

| Rat | 5.5 mM Glucose | GABA (1-100 µM) inhibited insulin secretion | Robust inhibition of insulin secretion | [11] |

| Human | Low (3 mM) and High (20 mM) Glucose | Inhibition of GABA-A receptors decreased somatostatin (B550006) secretion | Statistically significant decrease in somatostatin secretion | [7][12] |

II. Key Signaling Pathways in Non-Canonical GABA Function

GABA exerts its effects on non-neuronal cells through the activation of GABA-A and GABA-B receptors, which triggers distinct downstream signaling cascades.

GABA-A Receptor Signaling in Immune Cells

Activation of GABA-A receptors on immune cells, such as T-lymphocytes and macrophages, can modulate their function.[13][14][15][16] The influx of chloride ions through the receptor can lead to changes in membrane potential, which in turn can affect intracellular calcium levels and downstream signaling pathways involved in cytokine production and cell proliferation.[1]

GABA-B Receptor and β-Catenin Signaling in Cancer

In certain cancers, tumor-derived GABA can promote proliferation and immunosuppression through a GABA-B receptor-mediated pathway that involves the stabilization of β-catenin.[2][9][17] Activation of the GABA-B receptor inhibits glycogen (B147801) synthase kinase 3β (GSK-3β), preventing the degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus to regulate gene expression.[2][9]

III. Experimental Protocols for Studying Non-Canonical GABA Functions

Reproducible and rigorous experimental design is paramount to advancing our understanding of non-canonical GABA signaling. This section provides detailed protocols for key techniques cited in the literature.

Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents in Non-Neuronal Cells

This protocol is adapted for recording GABA-A receptor-mediated currents in cells such as lymphocytes or cancer cell lines.

Materials:

-

Borosilicate glass capillaries

-

Micropipette puller

-

Microforge

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

-

External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH)

-

GABA stock solution (100 mM in deionized water)

-

Cell culture of interest

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the tip.

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Obtaining a Whole-Cell Recording:

-

Approach a single cell with the recording pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application: Use a rapid solution exchange system to apply GABA at various concentrations to the recorded cell.

-

Data Acquisition and Analysis: Record the evoked currents. Measure the peak amplitude and decay kinetics.

Protocol 2: Immunohistochemistry for GABA Receptor Detection in Peripheral Tissues

This protocol is a general guideline for localizing GABA receptors in tissue sections.

Materials:

-

Tissue sample

-

4% Paraformaldehyde (PFA) in PBS

-

Cryostat or vibratome

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against a specific GABA receptor subunit

-

Fluorophore-conjugated secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Tissue Fixation and Sectioning:

-

Perfuse the animal with PBS followed by 4% PFA.

-

Post-fix the tissue in 4% PFA overnight, then cryoprotect in 30% sucrose.

-

Section the tissue using a cryostat or vibratome (e.g., 40 µm sections).

-

-

Permeabilization and Blocking:

-

Wash sections with PBS.

-

Permeabilize with permeabilization buffer for 10-15 minutes.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash sections three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash sections three times with PBS.

-

Mount sections on slides with mounting medium containing DAPI.

-

Image using a fluorescence or confocal microscope.

-

References

- 1. researchgate.net [researchgate.net]

- 2. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The optimization of TaqMan real-time RT-PCR assay for transcriptional profiling of GABA-A receptor subunit plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suppression of Human Liver Cancer Cell Migration and Invasion via the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cancer Cell-Derived GABA Promotes β-Catenin-Mediated Tumor Growth and Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential expression of γ-aminobutyric acid receptor A (GABAA) and effects of homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. GABAergic signaling by cells of the immune system: more the rule than the exception - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. storage.imrpress.com [storage.imrpress.com]

- 16. troscriptions.com [troscriptions.com]

- 17. Cancer-cell-derived GABA promotes β-catenin-mediated tumour growth and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Metabolism of 4-Aminobutyric Acid in Glial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminobutyric acid, commonly known as GABA, is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS). While the synthesis and release of GABA have traditionally been associated with neurons, a growing body of evidence highlights the crucial role of glial cells, particularly astrocytes, in GABAergic signaling. Glial cells are now understood to not only clear GABA from the synaptic cleft but also to synthesize, metabolize, and even release this neurotransmitter, thereby actively modulating neuronal excitability and network function. This guide provides an in-depth technical overview of the core pathways of GABA synthesis and metabolism in glial cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

GABA Synthesis in Glial Cells

Glial cells, primarily astrocytes, utilize two main pathways for the synthesis of GABA: the canonical pathway starting from glutamate (B1630785) and a more recently appreciated pathway originating from putrescine.

Synthesis from Glutamate

The conversion of glutamate to GABA is catalyzed by the enzyme glutamic acid decarboxylase (GAD) . However, the expression of GAD in astrocytes is generally low under physiological conditions.[1] Astrocytic cell lines transfected with GAD67, an isoform of GAD, have been shown to be capable of synthesizing and releasing GABA.[1]

Synthesis from Putrescine

A significant pathway for GABA synthesis in some glial cell populations, especially under specific physiological or pathological conditions, begins with the polyamine putrescine. This pathway can proceed via two main enzymatic routes:

-

Monoamine Oxidase B (MAO-B) Pathway: In brain regions like the cerebellum and striatum, GABA synthesis in Bergmann glia and other astrocytes is driven by MAO-B.[1] This pathway is particularly prominent in reactive astrocytes.[2]

-

Diamine Oxidase (DAO) Pathway: In thalamic astrocytes, GABA can be synthesized from putrescine through the sequential action of diamine oxidase (DAO) and aldehyde dehydrogenase 1a1 (Aldh1a1).[1]

Glial GABA Metabolism and Transport

GABA Transporters (GATs)

Glial cells, particularly astrocytes, express high-affinity GABA transporters (GATs) that are crucial for clearing GABA from the extracellular space. The two main isoforms found in astrocytes are GAT-1 (SLC6A1) and GAT-3 (SLC6A11) .[3] GAT-3 is almost exclusively expressed in astrocytes.[4] Under normal physiological conditions, these transporters operate in an uptake mode, removing GABA from the synapse. However, under conditions of high intracellular sodium, as may occur during intense neuronal activity or pathology, these transporters can reverse their direction of transport and release GABA into the extracellular space.[1][5]

The Glutamate-GABA-Glutamine Cycle

Astrocytes play a central role in the glutamate-GABA-glutamine cycle . GABA taken up by astrocytes is converted to succinate (B1194679) in a two-step process. First, GABA transaminase (GABA-T) converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. Subsequently, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which can then enter the tricarboxylic acid (TCA) cycle. The glutamate generated can be converted to glutamine by glutamine synthetase , an enzyme exclusively found in astrocytes. This glutamine is then transported back to neurons, where it serves as a precursor for the synthesis of both glutamate and GABA.[6]

Visualization of Key Pathways

To illustrate the intricate processes of GABA synthesis and metabolism in glial cells, the following diagrams have been generated using the DOT language.

Caption: GABA Synthesis Pathways in Glial Cells.

References

- 1. mdpi.com [mdpi.com]

- 2. GABA from reactive astrocytes impairs memory in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA transporter - Wikipedia [en.wikipedia.org]

- 4. Astrocytes: GABAceptive and GABAergic Cells in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Computational Study of Astrocytic GABA Release at the Glutamatergic Synapse: EAAT-2 and GAT-3 Coupled Dynamics [frontiersin.org]

- 6. Astrocytes are GABAergic cells that modulate microglial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"evolutionary conservation of the GABAergic system"

An In-depth Technical Guide to the Evolutionary Conservation of the GABAergic System

Audience: Researchers, scientists, and drug development professionals.

Abstract

The γ-aminobutyric acid (GABA) signaling system is the primary source of inhibitory neurotransmission in the mature vertebrate central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] This technical guide explores the profound evolutionary conservation of the core components of the GABAergic system, from its synthesis and transport machinery to its diverse receptor families. We trace the phylogenetic distribution of key elements such as Glutamate (B1630785) Decarboxylase (GAD), vesicular and plasma membrane GABA transporters (VGAT and GATs), and both ionotropic (GABA-A) and metabotropic (GABA-B) receptors across a wide range of taxa, from prokaryotes to mammals. The remarkable preservation of these components underscores their fundamental biological importance. This guide summarizes comparative data, details key experimental protocols for investigating GABAergic systems, and provides visual representations of critical signaling pathways and analytical workflows, offering a comprehensive resource for researchers and professionals in neuroscience and pharmacology.

Introduction to the GABAergic System

Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mammalian central nervous system, essential for maintaining the balance between neuronal excitation and inhibition.[1][3] The function of the GABAergic system is mediated by a sophisticated and highly regulated set of molecular components responsible for GABA synthesis, packaging, release, reception, and reuptake.

-

Synthesis: GABA is synthesized from glutamate, the principal excitatory neurotransmitter, by the enzyme L-glutamic acid decarboxylase (GAD).[3][4]

-

Packaging and Release: Once synthesized, GABA is loaded into synaptic vesicles by the vesicular GABA transporter (VGAT) and released into the synaptic cleft upon neuronal depolarization.[4]

-

Reception: Postsynaptically, GABA binds to two major classes of receptors:

-

Reuptake: The action of GABA in the synapse is terminated by its removal from the synaptic cleft via plasma membrane GABA transporters (GATs) located on presynaptic terminals and surrounding glial cells.[3][5]

The fundamental nature of this system is highlighted by its deep evolutionary roots, with functional homologs of its core components found across a vast array of species. This conservation makes the GABAergic system a critical subject for comparative neuroscience and a robust target for therapeutic drug development.

Conservation of Core Components

The molecular machinery of the GABAergic synapse shows remarkable conservation across animal phyla, indicating its early evolution and indispensable role.

GABA Synthesis: Glutamate Decarboxylase (GAD)

GAD is the rate-limiting enzyme for GABA synthesis, converting L-glutamate into GABA.[6] It is a pyridoxal-5'-phosphate-dependent enzyme found ubiquitously in eukaryotes and prokaryotes.[7][8] In vertebrates, GAD exists in two primary isoforms, GAD65 and GAD67 (encoded by the GAD2 and GAD1 genes, respectively), which differ in their cellular distribution and regulation.[9] Phylogenetic analyses suggest that the genes for GAD65 and GAD67 arose from a gene duplication event early in vertebrate evolution, before the divergence of cartilaginous fishes.[9] A third form, GAD3, has also been identified in fish, suggesting at least two major gene duplication events occurred to produce the three forms.[9][10] The high degree of sequence conservation in GAD across species underscores its critical and conserved function.[8]

GABA Transport: VGAT and GATs

The transport of GABA is handled by two distinct protein families that are also highly conserved.

-

Vesicular GABA Transporter (VGAT): This transporter is responsible for packaging GABA into synaptic vesicles for release. Its function is essential for inhibitory neurotransmission.

-

GABA Transporters (GATs): These plasma membrane transporters are part of the solute carrier 6 (SLC6) family.[11] They terminate GABAergic signaling by reabsorbing GABA from the synaptic cleft.[5] Mammals have four main types: GAT-1, GAT-2, GAT-3, and GAT-4.[11][12] Phylogenetic and synteny analyses suggest a complex evolutionary history involving tandem gene and chromosomal duplications. An ancestral transporter gene likely duplicated to form GAT-1 and a creatine (B1669601) transporter (CT1) before the divergence of deuterostomes and protostomes.[12][13] Subsequent duplications in the vertebrate lineage gave rise to the other GAT isoforms.[11][12]

GABA Receptors

The receptors that bind GABA are diverse but fall into two main superfamilies, both of which have ancient origins.

-

Ionotropic GABA-A Receptors: These are members of the Cys-loop ligand-gated ion channel superfamily, which also includes receptors for acetylcholine, glycine, and serotonin.[1] They are pentameric structures assembled from a large variety of subunits (e.g., α, β, γ, δ).[4] The diversity of these subunits allows for a vast number of receptor subtypes with distinct pharmacological properties. The genes encoding these subunits are often found in clusters on chromosomes (e.g., on human chromosomes 4, 5, 15, and X), and it is believed that an ancestral β-α-γ gene cluster underwent duplications early in vertebrate evolution to give rise to the current diversity.[14][15] Homologous gene pairs have been identified in invertebrates, suggesting the ancestral cluster predates the divergence of protostomes and deuterostomes.

-

Metabotropic GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[4] The GABA-B1 subunit contains the ligand-binding domain, while the GABA-B2 subunit is required for trafficking to the cell surface and for coupling to the G-protein.[4][16] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, and the Gβγ dimer can modulate K+ and Ca2+ channels, leading to a slow, prolonged inhibition.[4]

Phylogenetic Distribution

While most extensively studied in vertebrates, components of the GABAergic system are found throughout the tree of life, where GABA can serve diverse roles.

-

Prokaryotes and Plants: GAD and GABA are widely distributed in bacteria and plants.[8] In these organisms, GABA is not primarily a neurotransmitter but plays roles in metabolism, pH regulation, and stress responses.

-

Invertebrates: A complete, functioning GABAergic neurotransmitter system is present in invertebrates.[17][18] Model organisms like the nematode C. elegans and the fruit fly Drosophila melanogaster have provided significant insights. In C. elegans, GABA is crucial for locomotion and foraging behaviors, acting primarily at neuromuscular junctions.[19] Invertebrate GABA receptors can exhibit unusual pharmacologies compared to their vertebrate counterparts.[17] Interestingly, some studies have shown that GABA can act as an excitatory transmitter at certain invertebrate glutamate receptors, challenging the classical inhibitory role.[20]

-

Vertebrates: In vertebrates, the GABAergic system has expanded and diversified, becoming the primary inhibitory system in the CNS.[1] The gene duplication events that gave rise to multiple isoforms of GAD, GATs, and receptor subunits allowed for greater functional specialization and more complex regulation of neuronal circuits.[9][14]

Comparative Analysis of GABAergic System Properties

While extensive quantitative data comparing GABAergic system components across diverse phyla is not centrally aggregated, a wealth of qualitative and phylogenetic data supports its deep conservation. The following tables summarize the known distribution and key evolutionary events for the core components.